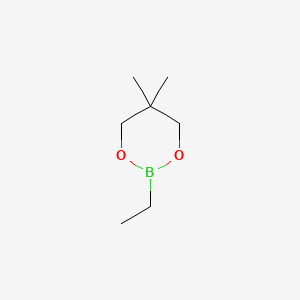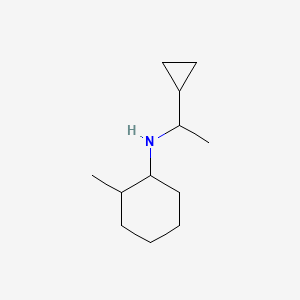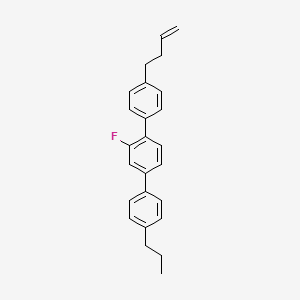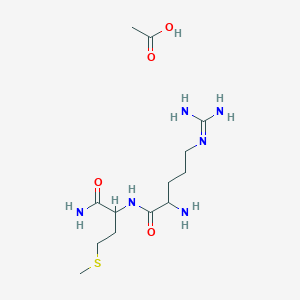![molecular formula C29H48 B12100062 17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12100062.png)
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (24S)-ETHYLCHOLEST-5,22-DIENE typically involves the modification of cholesterol or other sterol precursors. One common method includes the selective reduction of the double bonds in the sterol backbone, followed by the introduction of an ethyl group at the 24-position. This can be achieved through a series of reactions including hydrogenation, alkylation, and dehydrogenation under specific conditions such as the use of catalysts like palladium on carbon (Pd/C) and reagents like ethyl iodide.
Industrial Production Methods
Industrial production of (24S)-ETHYLCHOLEST-5,22-DIENE may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
(24S)-ETHYLCHOLEST-5,22-DIENE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to remove double bonds or reduce ketones to alcohols, typically using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base, such as sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
科学的研究の応用
(24S)-ETHYLCHOLEST-5,22-DIENE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a model compound in studying sterol chemistry.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including its role in modulating cholesterol levels and its anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of (24S)-ETHYLCHOLEST-5,22-DIENE involves its interaction with cellular membranes and specific molecular targets. It can modulate the fluidity and permeability of cell membranes, affecting various signaling pathways. Additionally, it may interact with nuclear receptors and enzymes involved in cholesterol metabolism, thereby influencing gene expression and metabolic processes.
類似化合物との比較
Similar Compounds
Cholesterol: The parent compound from which (24S)-ETHYLCHOLEST-5,22-DIENE is derived.
Sitosterol: A plant sterol with similar structural features but different biological activities.
Ergosterol: A fungal sterol that shares the cholestane backbone but has distinct functional groups.
Uniqueness
(24S)-ETHYLCHOLEST-5,22-DIENE is unique due to the presence of the ethyl group at the 24-position and the specific configuration of its double bonds. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C29H48 |
|---|---|
分子量 |
396.7 g/mol |
IUPAC名 |
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h11-13,20-22,24-27H,7-10,14-19H2,1-6H3/b12-11+ |
InChIキー |
QJZBXSPSDJRHDU-VAWYXSNFSA-N |
異性体SMILES |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C |
正規SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,11,14-tetrahydroxy-10,13-dimethyl-17-(2,3,5-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12099995.png)

![8a-[3-[4-Acetyloxy-5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12100013.png)








![4,6-Diamino-3-iodo-1-(b-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12100075.png)

